molecular formula C20H15FN4OS2 B2602037 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207011-97-9

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2602037
CAS No.: 1207011-97-9
M. Wt: 410.49
InChI Key: ZRVQAFZBUGKNTJ-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl and phenyl groups. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol. Finally, the thiazol-2-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The thioether and thiazole groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Lacks the thioether and thiazole groups.

    2-(4-fluorophenyl)-1H-imidazole: Lacks the phenyl and thioether groups.

    N-(thiazol-2-yl)acetamide: Lacks the imidazole and phenyl groups.

Uniqueness

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3OSC_{22}H_{22}FN_{3}OS, with a molecular weight of 395.5 g/mol. The structure features an imidazole ring, a thiazole moiety, and various substituents that enhance its biological properties.

PropertyValue
Molecular FormulaC22H22FN3OS
Molecular Weight395.5 g/mol
CAS Number1207044-49-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole and thiazole rings are known to participate in enzyme inhibition, often by binding to active sites, which can modulate various biochemical pathways:

  • Enzyme Inhibition : The imidazole moiety can inhibit enzymes by forming hydrogen bonds with active site residues.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazole and thiazole rings exhibit significant anticancer properties. For instance, the presence of these rings in similar compounds has shown IC50 values in the low micromolar range against various cancer cell lines.

Case Study : A study reported that thiazole-containing compounds demonstrated potent cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values ranging from 10 to 30 µM . The structure–activity relationship (SAR) indicated that modifications in the phenyl ring could enhance activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that thiazole derivatives can exhibit antibacterial properties comparable to established antibiotics like norfloxacin.

Case Study : A recent investigation into substituted phenylthiazol-2-amines revealed significant antimicrobial activity against Staphylococcus epidermidis, attributed to the presence of electron-donating groups on the aromatic rings.

Comparative Analysis with Similar Compounds

Comparing this compound with others in its class reveals unique features that may confer enhanced biological activities:

Compound NameBiological ActivityNotable Features
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamideAnticancer, AntimicrobialPresence of methyl group enhances activity
1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)thioethanoneModerate AnticancerLacks piperidine moiety

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS2/c21-15-6-8-16(9-7-15)25-17(14-4-2-1-3-5-14)12-23-20(25)28-13-18(26)24-19-22-10-11-27-19/h1-12H,13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVQAFZBUGKNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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